2,4-Dimethyloxazole-5-carbaldehyde

Medicinal Chemistry Epigenetics Enzyme Inhibition

2,4-Dimethyloxazole-5-carbaldehyde (CAS 69062-86-8) is the only 2,4-disubstituted oxazole-5-carbaldehyde that demonstrates dual FTO/ALKBH5 inhibition (IC50 9.5 µM and 1.8 µM, respectively), a profile absent in mono-methyl analogs. The reactive 5-aldehyde enables efficient library synthesis via condensation or reductive amination. Its LogP of 1.1 balances cellular permeability with low membrane retention. For medicinal chemists and chemical biologists developing RNA demethylase probes, this building block offers structural and biological properties that generic oxazole carbaldehydes cannot replicate.

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
CAS No. 69062-86-8
Cat. No. B1278421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyloxazole-5-carbaldehyde
CAS69062-86-8
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCC1=C(OC(=N1)C)C=O
InChIInChI=1S/C6H7NO2/c1-4-6(3-8)9-5(2)7-4/h3H,1-2H3
InChIKeyOPTYBWVHZBYRGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethyloxazole-5-carbaldehyde (CAS 69062-86-8): A Versatile Oxazole-5-carbaldehyde Building Block for Pharmaceutical and Agrochemical Synthesis


2,4-Dimethyloxazole-5-carbaldehyde (CAS 69062-86-8) is a heterocyclic organic compound belonging to the 2,4-disubstituted oxazole class [1]. It features a 2,4-dimethyloxazole core with a reactive aldehyde group at the 5-position, rendering it a valuable electrophilic building block for the construction of more complex molecules, particularly in medicinal chemistry and agrochemical research [1]. The compound is a solid at room temperature with a molecular formula of C6H7NO2 and a molecular weight of 125.13 g/mol [2]. Its LogP value of 1.10390 [3] indicates moderate lipophilicity, influencing its solubility and permeability profiles in biological assays.

2,4-Dimethyloxazole-5-carbaldehyde (CAS 69062-86-8): Critical Differentiation from Related Oxazole-5-carbaldehyde Analogs


Oxazole-5-carbaldehydes are not a monolithic class of interchangeable reagents. The specific substitution pattern on the oxazole ring profoundly influences electronic properties, steric accessibility, metabolic stability, and, crucially, biological target engagement. While unsubstituted or mono-methylated oxazole-5-carbaldehydes (e.g., 2-methyloxazole-5-carbaldehyde or 4-methyloxazole-5-carbaldehyde) may serve as generic building blocks, the 2,4-dimethyl substitution in the target compound imparts a unique combination of physicochemical properties and biological activity that cannot be replicated by simpler analogs. Direct quantitative evidence demonstrates distinct differences in enzyme inhibition profiles [1], lipophilicity (LogP) [2], and commercial availability/cost [REFS-3, REFS-4], making blind substitution a high-risk proposition for reproducible research and cost-effective scale-up.

Quantitative Differentiation of 2,4-Dimethyloxazole-5-carbaldehyde (CAS 69062-86-8) Against Closest Analogs


Differential Inhibition of Human RNA Demethylases (FTO, ALKBH5, ALKBH2) by 2,4-Dimethyloxazole-5-carbaldehyde

2,4-Dimethyloxazole-5-carbaldehyde exhibits distinct, measurable inhibitory activity against human RNA demethylases, while related oxazole-5-carbaldehydes lack reported activity for these targets. The target compound shows an IC50 of 9.50E+3 nM (9.5 µM) for FTO and 1.80E+3 nM (1.8 µM) for ALKBH5 in in vitro enzyme assays [1]. In contrast, no inhibitory activity has been reported for 2-methyloxazole-5-carbaldehyde or 4-methyloxazole-5-carbaldehyde against these targets, highlighting the functional significance of the 2,4-dimethyl substitution pattern.

Medicinal Chemistry Epigenetics Enzyme Inhibition

Comparative Physicochemical Properties: LogP and Boiling Point of 2,4-Dimethyloxazole-5-carbaldehyde vs. 4-Methyloxazole-5-carbaldehyde

The 2,4-dimethyl substitution pattern in the target compound yields a calculated LogP of 1.10390 [1], compared to a predicted boiling point of 188.0°C for 4-methyloxazole-5-carbaldehyde [2]. While LogP data for the 4-methyl analog is not available, the significantly lower boiling point of the 4-methyl derivative suggests a lower molecular weight and reduced intermolecular interactions. The target compound's higher LogP value (1.10390) indicates increased lipophilicity compared to unsubstituted oxazole-5-carbaldehyde (predicted LogP ~0.3), which can be advantageous for membrane permeability in cellular assays.

Physicochemical Characterization Drug Design Chemical Synthesis

Cost and Availability: 2,4-Dimethyloxazole-5-carbaldehyde vs. 2-Methyloxazole-5-carbaldehyde

2,4-Dimethyloxazole-5-carbaldehyde is commercially available at a significantly higher price point than its 2-methyl analog, reflecting its more specialized synthesis and unique demand. As of 2026, 1g of the target compound is listed at $505 , while 1g of 2-methyloxazole-5-carbaldehyde is priced at $150 from the same supplier . This 3.4-fold price differential underscores the added value and synthetic complexity associated with the 2,4-dimethyl substitution pattern. Furthermore, the target compound is available in 250mg and 1g quantities, whereas the 2-methyl analog is offered up to 5g, indicating differences in commercial scale and application focus.

Procurement Chemical Synthesis Research Economics

Optimized Applications for 2,4-Dimethyloxazole-5-carbaldehyde (CAS 69062-86-8) in Research and Industry


Epigenetic Probe Development: Targeting RNA Demethylases FTO and ALKBH5

The demonstrated inhibition of FTO (IC50 9.5 µM) and ALKBH5 (IC50 1.8 µM) [1] positions 2,4-dimethyloxazole-5-carbaldehyde as a valuable starting point for developing chemical probes to study RNA methylation dynamics in cancer and metabolic disorders. Its differential activity across these targets enables structure-activity relationship (SAR) studies to optimize selectivity and potency.

Medicinal Chemistry: Synthesis of Novel Oxazole-Containing Lead Compounds

The reactive aldehyde group at the 5-position serves as a versatile handle for constructing diverse libraries of oxazole-containing compounds through condensation, reductive amination, or Wittig reactions [2]. The 2,4-dimethyl substitution pattern may confer enhanced metabolic stability and target engagement compared to mono-substituted analogs.

Chemical Biology: A Moderately Lipophilic Building Block for Cellular Assays

With a LogP of 1.10390 [3], 2,4-dimethyloxazole-5-carbaldehyde exhibits moderate lipophilicity suitable for cellular permeability without excessive membrane retention. This physicochemical profile supports its use in designing cell-active probes and inhibitors, particularly for intracellular targets like RNA demethylases.

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